molecular formula C27H37N3O3 B12012991 N-(2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)decanamide CAS No. 767307-93-7

N-(2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)decanamide

Cat. No.: B12012991
CAS No.: 767307-93-7
M. Wt: 451.6 g/mol
InChI Key: VCMCXTUQWLWKFZ-VUTHCHCSSA-N
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Description

N-(2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)decanamide is a complex organic compound with a molecular formula of C24H23N3O4 This compound is known for its unique structure, which includes a hydrazino group, a benzylidene group, and a decanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)decanamide typically involves multiple steps. One common method includes the condensation of 4-((4-Methylbenzyl)oxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with an appropriate acylating agent, such as decanoyl chloride, under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)decanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine or amine derivatives.

    Substitution: The benzylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms such as hydrazine or amine derivatives.

    Substitution: Substituted benzylidene derivatives with various functional groups.

Scientific Research Applications

N-(2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)decanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)decanamide involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The benzylidene group may also interact with aromatic residues in proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(4-((4-Methylbenzyl)oxy)benzylidene)hydrazino)-2-oxoethyl)decanamide is unique due to its long decanamide chain, which imparts specific physicochemical properties and potential biological activities that are distinct from its shorter-chain analogs .

Properties

CAS No.

767307-93-7

Molecular Formula

C27H37N3O3

Molecular Weight

451.6 g/mol

IUPAC Name

N-[2-[(2E)-2-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]hydrazinyl]-2-oxoethyl]decanamide

InChI

InChI=1S/C27H37N3O3/c1-3-4-5-6-7-8-9-10-26(31)28-20-27(32)30-29-19-23-15-17-25(18-16-23)33-21-24-13-11-22(2)12-14-24/h11-19H,3-10,20-21H2,1-2H3,(H,28,31)(H,30,32)/b29-19+

InChI Key

VCMCXTUQWLWKFZ-VUTHCHCSSA-N

Isomeric SMILES

CCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CC=C(C=C1)OCC2=CC=C(C=C2)C

Canonical SMILES

CCCCCCCCCC(=O)NCC(=O)NN=CC1=CC=C(C=C1)OCC2=CC=C(C=C2)C

Origin of Product

United States

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